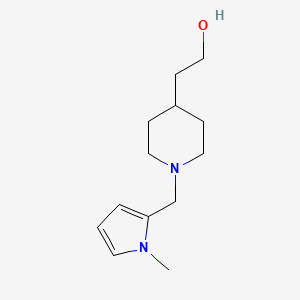

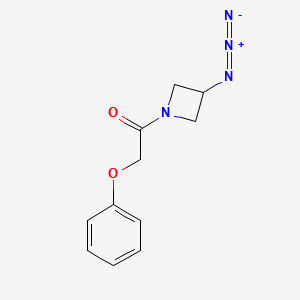

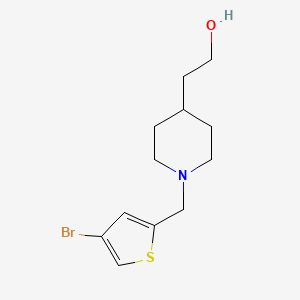

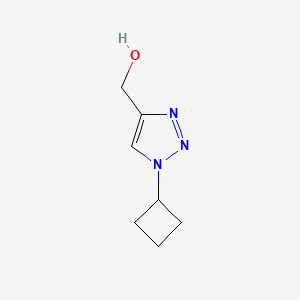

(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanol

概要

説明

1H-1,2,3-Triazole is a class of azole compounds that contain a five-membered aromatic ring of two carbon atoms and three nitrogen atoms . They are known for their wide range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

1H-1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole compounds can be determined by various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis

1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole compounds can be determined by various techniques. For example, the molecular weight of a similar compound, (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride, is 225.12 .科学的研究の応用

Drug Discovery

The 1,2,3-triazole ring is a significant structure in medicinal chemistry due to its resemblance to the amide bond, which is prevalent in many bioactive molecules. Compounds like “(1-cyclobutyltriazol-4-yl)methanol” have been explored for their potential in drug discovery. The triazole ring can contribute to the pharmacokinetic properties of new drugs, making them more effective and stable .

Organic Synthesis

In organic chemistry, the triazole moiety serves as a versatile intermediate. It can participate in various chemical reactions, enabling the synthesis of complex organic compounds. The stability and reactivity of triazoles make them suitable for constructing diverse molecular architectures .

Polymer Chemistry

Triazoles are known for their application in polymer chemistry. They can be incorporated into polymers to enhance stability and introduce specific functionalities. These functionalities can be tailored for applications such as smart materials or responsive surfaces .

Supramolecular Chemistry

The hydrogen bonding ability and aromatic character of triazoles allow them to form stable supramolecular structures. This property is useful in the design of molecular recognition systems, sensors, and self-assembling materials .

Bioconjugation and Chemical Biology

The triazole ring can act as a bioconjugation linker due to its stability and biocompatibility. It is used in attaching various biomolecules to each other or to surfaces, which is crucial in the development of diagnostic tools and targeted therapies .

Fluorescent Imaging

Triazoles can be functionalized to exhibit fluorescent properties, making them valuable in imaging techniques. They can be used as probes in fluorescent imaging to study biological processes and diagnose diseases .

Materials Science

The robustness of the triazole ring makes it an excellent candidate for materials science applications. It can be used in the development of new materials with desirable properties such as resistance to heat, chemicals, and mechanical stress .

Catalysis

Triazoles bearing additional functional groups have found applications as ligands in catalysis. They can facilitate a broad scope of reactions, including the synthesis of transition metal complexes and the design of metal-based drugs .

作用機序

Target of Action

Compounds with a similar triazole structure have been found to interact with various enzymes and receptors, such as carbonic anhydrase-ii .

Mode of Action

Triazole compounds are known to interact with their targets through the nitrogen atoms in the triazole ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Similar triazole compounds have been found to inhibit tubulin polymerization , which is a crucial process in cell division.

Result of Action

Similar triazole compounds have been found to induce apoptosis in certain cell lines .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1-cyclobutyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c11-5-6-4-10(9-8-6)7-2-1-3-7/h4,7,11H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUMSDAFAPDWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。